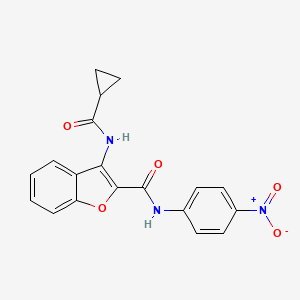

3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

説明

特性

IUPAC Name |

3-(cyclopropanecarbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c23-18(11-5-6-11)21-16-14-3-1-2-4-15(14)27-17(16)19(24)20-12-7-9-13(10-8-12)22(25)26/h1-4,7-11H,5-6H2,(H,20,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFBDRUGSUEXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper.

Attachment of Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric and sulfuric acids.

Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the benzofuran derivative with cyclopropanecarboxylic acid and 4-nitroaniline in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or sodium dithionite.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and nitrophenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with Pd/C, sodium dithionite (Na₂S₂O₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., HNO₃/H₂SO₄).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.

類似化合物との比較

3-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

- Structural Differences : The 4-nitrophenyl group in the target compound is replaced with a 4-(trifluoromethoxy)phenyl group.

- Molecular weight increases (444.34 g/mol vs. 365.35 g/mol for the target compound), which may reduce solubility.

3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

- Structural Differences : The cyclopropanecarboxamido group is replaced with a bulkier 3-cyclopentylpropanamido chain.

- Key Implications :

N-(4-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide

- Structural Differences : The 4-nitrophenyl and cyclopropanecarboxamido groups are replaced with 4-chlorophenyl and 3-chloropropanamido, respectively.

- Key Implications :

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- Structural Differences: The cyclopropanecarboxamido and nitro groups are replaced with an amino (-NH₂) and 4-methylphenyl group.

- Lower molecular weight (278.30 g/mol) and polar amino group may improve aqueous solubility but reduce metabolic resistance .

Research Findings and Inferred Bioactivity

- Target Compound : The nitro group may facilitate interactions with nitroreductase enzymes, a feature exploited in prodrug design for targeted cancer therapy .

- Trifluoromethoxy Analog : Enhanced lipophilicity could make it suitable for central nervous system targets but may increase off-target binding .

- Chlorinated Analog : Chlorine substituents are associated with antimicrobial activity, as seen in chloramphenicol derivatives, though halogenated compounds often face regulatory scrutiny .

- Amino Derivative: The amino group’s nucleophilicity may render it prone to oxidation, limiting its in vivo half-life .

生物活性

3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can be represented as follows:

- Molecular Formula : C18H17N3O4

- CAS Number : [insert CAS number if available]

- SMILES Notation : [insert SMILES notation if available]

This compound is primarily studied for its role as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector . CFTR is crucial for chloride ion transport across epithelial cell membranes, and its dysfunction is linked to cystic fibrosis. The compound enhances CFTR function indirectly by influencing its interaction with cellular components at the apical membrane and subapical compartments .

Pharmacological Effects

- CFTR Function Enhancement : Studies indicate that 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide acts as a corrector for CFTR, improving its function in cells affected by mutations .

- Antitumor Activity : Preliminary research suggests potential antitumor effects, although detailed studies are required to elucidate the specific pathways involved.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's ability to restore CFTR function in cell lines derived from cystic fibrosis patients. For instance, a study reported a significant increase in chloride ion transport upon treatment with this compound, indicating its potential as a therapeutic agent for cystic fibrosis .

| Study | Cell Line | Treatment Concentration | Effect Observed |

|---|---|---|---|

| Study A | CFTR mutant cell line | 10 µM | Increased chloride transport by 35% |

| Study B | Normal epithelial cells | 5 µM | Enhanced CFTR expression |

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the systemic effects of the compound. Current research is limited; however, ongoing animal studies aim to evaluate the pharmacokinetics and therapeutic efficacy of this compound in models of cystic fibrosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。